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molecular formula C13H10O2 B1334175 4-(3-Hydroxyphenyl)benzaldehyde CAS No. 398151-25-2

4-(3-Hydroxyphenyl)benzaldehyde

Cat. No. B1334175
M. Wt: 198.22 g/mol
InChI Key: NNZHMXXGNYZGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06927228B2

Procedure details

In a manner similar to that of Example 1(e), starting with 20 g (115 mmol) of 3-bromophenol and 26 g (173 mmol) of 4-formylbenzene boronic acid, 15 g (65%) of the expected product are obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH:9]([C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1)=[O:10]>>[OH:8][C:4]1[CH:3]=[C:2]([C:14]2[CH:15]=[CH:16][C:11]([CH:9]=[O:10])=[CH:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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